molecular formula C12H10BrN5O3S2 B2836731 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 1396798-15-4

5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2836731
CAS No.: 1396798-15-4
M. Wt: 416.27
InChI Key: XXRWBQODXNWJSO-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound featuring a brominated thiophene ring, a sulfonamide group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Sulfonamide Group: The brominated thiophene is then reacted with sulfonyl chloride in the presence of a base like pyridine to form the sulfonamide.

    Synthesis of the Tetrazole Moiety: The tetrazole ring is synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the tetrazole derivative with the brominated thiophene sulfonamide under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the bromination and sulfonamide formation steps, and large-scale batch reactors for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under conditions involving reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound’s sulfonamide and tetrazole groups are of interest due to their potential interactions with biological targets. These functionalities are known to exhibit antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The sulfonamide group is a common pharmacophore in many drugs, and the tetrazole moiety can mimic carboxylic acids, enhancing the compound’s binding affinity to certain enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide involves its interaction with biological targets through its sulfonamide and tetrazole groups. These groups can form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenesulfonamide: Lacks the tetrazole moiety, making it less versatile in biological applications.

    N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide: Similar but without the bromine atom, which may affect its reactivity and binding properties.

    5-bromo-N-(4-phenyl)thiophene-2-sulfonamide: Lacks the tetrazole moiety, reducing its potential biological activity.

Uniqueness

The uniqueness of 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide lies in its combination of a brominated thiophene ring, a sulfonamide group, and a tetrazole moiety. This combination provides a versatile scaffold for further chemical modifications and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5O3S2/c1-17-12(19)18(16-15-17)9-4-2-8(3-5-9)14-23(20,21)11-7-6-10(13)22-11/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRWBQODXNWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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